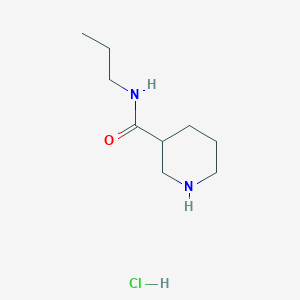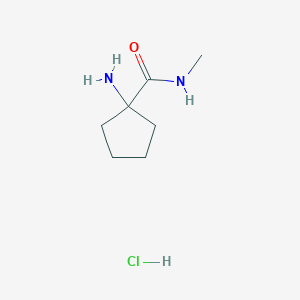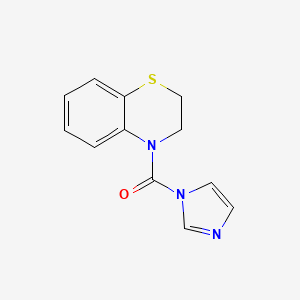amine hydrochloride CAS No. 83979-31-1](/img/structure/B1531146.png)
[3-(3,4-Dimethoxyphenyl)propyl](methyl)amine hydrochloride
Overview
Description
“3-(3,4-Dimethoxyphenyl)propylamine hydrochloride” is an organic compound . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Molecular Structure Analysis
The molecular formula of “3-(3,4-Dimethoxyphenyl)propylamine hydrochloride” is C12H19NO2.ClH . The InChI key is LPGPMTQUNLQRCN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-(3,4-Dimethoxyphenyl)propylamine hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 245.75 .Scientific Research Applications
Anticancer Agents Synthesis
The synthesis and biological evaluation of derivatives related to 3-(3,4-Dimethoxyphenyl)propylamine have been investigated for their potential anticancer activities. For instance, the efficient synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride derivatives demonstrated significant activity against a panel of human and animal cancer cell lines by inhibiting tubulin polymerization at the colchicine site (Pettit et al., 2003).
Hyperbranched Aromatic Polyimides
Another application is in the development of hyperbranched aromatic polyimides, where an AB2 type monomer derived from 3,5-dimethoxyphenol was used. This research shows the potential of such compounds in creating materials with specific physical properties, suitable for various industrial applications (Yamanaka et al., 2000).
Schiff Base Ligands Synthesis
The synthesis of Schiff base ligands incorporating the 3-(3,4-Dimethoxyphenyl)propylamine structure has been reported, with these ligands being used in spectroscopic, spectrophotometric, and crystallographic investigations. These studies are crucial for the development of complex compounds with potential applications in catalysis and material science (Hayvalı et al., 2010).
Neuroprotective Agents
Compounds similar to 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride have been studied for their neuroprotective properties against ischemia-reperfusion damage. KR-31543, a new neuroprotective agent, showed promising results in in vitro and in vivo metabolism studies in rats, highlighting the therapeutic potential of such compounds in treating neurological conditions (Kim et al., 2002).
Corrosion Inhibition
Amine derivatives have been synthesized and evaluated as effective corrosion inhibitors for mild steel in acidic medium. This research opens avenues for the use of 3-(3,4-Dimethoxyphenyl)propylamine derivatives in protecting metals from corrosion, which is crucial for extending the life of metal structures and components in various industrial sectors (Boughoues et al., 2020).
These studies exemplify the broad range of scientific research applications for compounds related to "3-(3,4-Dimethoxyphenyl)propylamine hydrochloride," from medicinal chemistry exploring anticancer and neuroprotective agents to material science developing new polymeric materials and corrosion inhibitors.
Safety and Hazards
Mechanism of Action
Target of Action
It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it may interact with dopamine receptors in the human body.
Mode of Action
Given its structural similarity to dopamine, it may interact with dopamine receptors, potentially influencing the transmission of signals in the brain and other areas of the body where these receptors are present .
Biochemical Pathways
As a dopamine analogue, it might be involved in the dopaminergic pathways, which play a crucial role in reward, motivation, memory, and motor control among other functions .
Result of Action
Given its potential interaction with dopamine receptors, it might influence various physiological processes regulated by these receptors, such as mood regulation, motor control, and reward processing .
Biochemical Analysis
Biochemical Properties
3-(3,4-Dimethoxyphenyl)propylamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of monoamines. This interaction can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system. Additionally, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride can bind to various proteins, altering their function and stability. These interactions are crucial for understanding the compound’s effects on cellular metabolism and signaling pathways .
Cellular Effects
The effects of 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride on cells are diverse. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, the compound’s interaction with monoamine oxidase can affect neurotransmitter levels, impacting neuronal signaling and function. Furthermore, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride can alter gene expression by interacting with transcription factors and other regulatory proteins. These changes can lead to variations in cellular metabolism, growth, and differentiation .
Molecular Mechanism
At the molecular level, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride exerts its effects through several mechanisms. It can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines. This binding interaction is crucial for the compound’s role in modulating neurotransmitter levels. Additionally, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride can interact with other enzymes and proteins, leading to changes in their activity and function. These molecular interactions are essential for understanding the compound’s overall impact on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter levels without causing significant adverse effects. At higher doses, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride can lead to toxic effects, including neurotoxicity and alterations in metabolic pathways. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
3-(3,4-Dimethoxyphenyl)propylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the breakdown of monoamines. Additionally, the compound can affect other metabolic processes by modulating enzyme activity and altering metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride can accumulate in specific compartments, influencing its localization and function. Understanding these transport and distribution mechanisms is essential for determining the compound’s overall impact on cellular processes .
Subcellular Localization
The subcellular localization of 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization mechanisms are essential for understanding how 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride exerts its effects on cellular processes and metabolic pathways .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3;/h6-7,9,13H,4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGPMTQUNLQRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=C(C=C1)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83979-31-1 | |
| Record name | [3-(3,4-dimethoxyphenyl)propyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




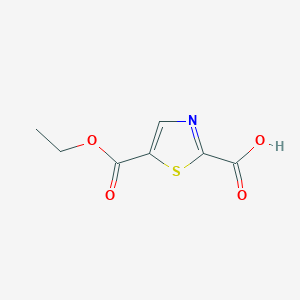
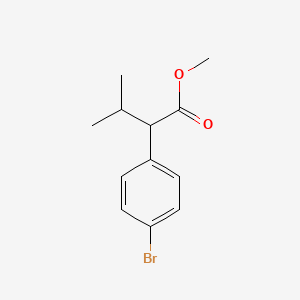

![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)

![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)

